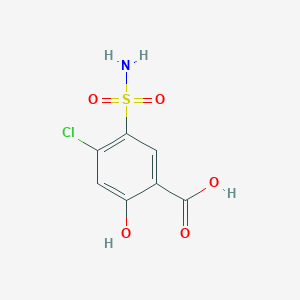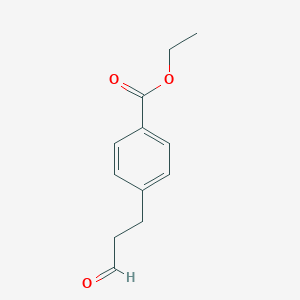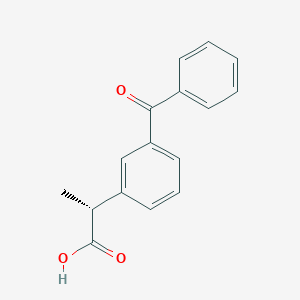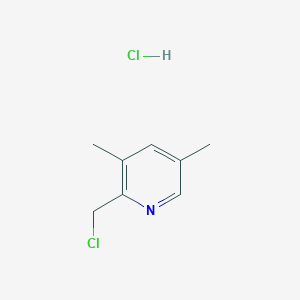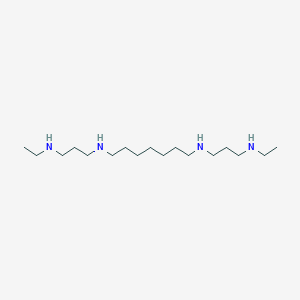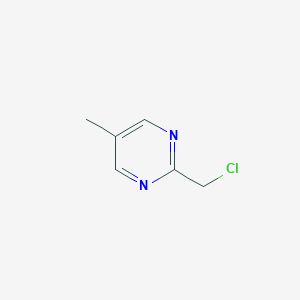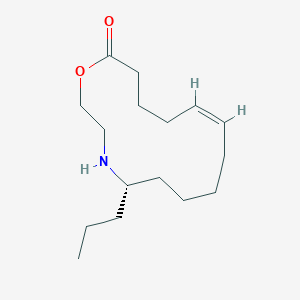
Epilachnene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epilachnene is a natural product that has been widely studied due to its potential therapeutic applications. It is a sesquiterpene lactone that is found in several plant species, including Epilachna borealis and Epilachna varivestis. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Mecanismo De Acción
The mechanism of action of epilachnene is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to possess antimicrobial properties, which suggest that it may be useful in the treatment of bacterial and fungal infections. Additionally, this compound has been found to possess analgesic properties, which suggest that it may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using epilachnene in lab experiments is its natural origin. Because it is derived from plants and fungi, it is relatively easy to obtain and does not require complex synthesis methods. Additionally, this compound has been shown to possess a range of biological activities, which make it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound in lab experiments is its limited availability. Because it is a natural product, it can be difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of epilachnene. One area of research is the development of new therapeutics based on the compound. Because this compound possesses anti-inflammatory, anti-cancer, and anti-microbial properties, it may be useful in the development of new drugs for the treatment of these diseases. Another area of research is the study of the mechanism of action of this compound. By understanding how the compound works at the molecular level, researchers may be able to develop more effective drugs based on its structure and activity. Finally, the study of this compound may also lead to the discovery of new natural products with similar biological activities, which could be useful in the development of new therapeutics.
Aplicaciones Científicas De Investigación
Epilachnene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to possess anti-cancer properties, which suggest that it may be useful in the treatment of various types of cancer, including breast, lung, and colon cancer.
Propiedades
| 147363-82-4 | |
Fórmula molecular |
C16H29NO2 |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
(5S,10Z)-5-propyl-1-oxa-4-azacyclopentadec-10-en-15-one |
InChI |
InChI=1S/C16H29NO2/c1-2-10-15-11-8-6-4-3-5-7-9-12-16(18)19-14-13-17-15/h3,5,15,17H,2,4,6-14H2,1H3/b5-3-/t15-/m0/s1 |
Clave InChI |
QDPAWHWSRVALOP-QTLSWZBMSA-N |
SMILES isomérico |
CCC[C@H]1CCCC/C=C\CCCC(=O)OCCN1 |
SMILES |
CCCC1CCCCC=CCCCC(=O)OCCN1 |
SMILES canónico |
CCCC1CCCCC=CCCCC(=O)OCCN1 |
Sinónimos |
11-propyl-12-azacyclotetradec-5-ene-14-olide epilachnene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


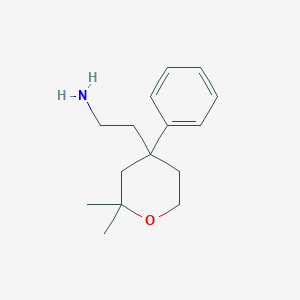
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)
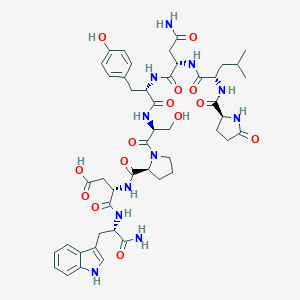
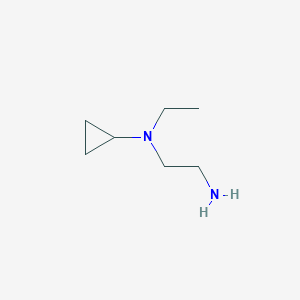
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)


